N-Acetylstepharine

Description

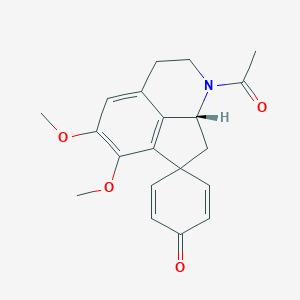

Structure

3D Structure

Properties

IUPAC Name |

(4R)-5-acetyl-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-12(22)21-9-6-13-10-16(24-2)19(25-3)18-17(13)15(21)11-20(18)7-4-14(23)5-8-20/h4-5,7-8,10,15H,6,9,11H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDTTYCECGBECX-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC2=CC(=C(C3=C2[C@H]1CC34C=CC(=O)C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4880-87-9 | |

| Record name | N-Acetylnorpronuciferine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004880879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation method of N-Acetylstepharine has not been publicly reported in detail. it is known that the compound can be synthesized through organic synthesis techniques involving the acetylation of Stepharine .

Industrial Production Methods: There is limited information available on the industrial production methods of N-Acetylstepharine. Given its use primarily in research, it is likely produced in small quantities using laboratory-scale synthesis methods .

Chemical Reactions Analysis

Types of Reactions: N-Acetylstepharine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Scientific Research Applications

N-Acetylstepharine has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of natural products and their derivatives.

Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant effects.

Medicine: Research is ongoing to explore its potential as an anti-tumor agent and its effects on various biological pathways.

Industry: While primarily used in research, N-Acetylstepharine’s unique properties make it a candidate for further exploration in pharmaceutical and biotechnological applications .

Mechanism of Action

The mechanism by which N-Acetylstepharine exerts its effects involves the inhibition of certain kinases, which are proteins that play a role in the growth and division of cancer cells. This inhibition leads to apoptosis, or programmed cell death, in cancer cells. Additionally, N-Acetylstepharine has been shown to inhibit the activity of specific molecular targets involved in inflammation and oxidative stress pathways .

Comparison with Similar Compounds

Proaporphine Alkaloids

N-Acetylstepharine shares its proaporphine backbone with compounds like Stepharine and (-)-N-formylstepharine . Key differences arise from substituents at the nitrogen atom and aromatic moieties:

Structural Implications :

Isoquinoline and Benzylisoquinoline Alkaloids

N-Acetylstepharine differs significantly from benzylisoquinoline alkaloids (e.g., Reticuline, Coclaurine) in backbone structure and functional groups:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Functional Groups |

|---|---|---|---|---|

| N-Acetylstepharine | C20H21NO4 | 339.40 | Proaporphine | Acetyl, Methoxy |

| Reticuline | C19H23NO4 | 329.39 | Benzylisoquinoline | Methoxy, Hydroxyl |

| Coclaurine | C17H19NO3 | 285.34 | Isoquinoline | Hydroxyl, Methyl |

Functional Differences :

- Benzylisoquinoline alkaloids like Reticuline are precursors to morphine-related compounds, while proaporphines like N-Acetylstepharine are associated with antiparasitic and cytotoxic activities .

- The absence of a benzyl moiety in N-Acetylstepharine limits its role in opioid biosynthesis but may broaden its interaction with non-opioid targets .

Pronuciferine and Derivatives

Pronuciferine (CAS: 200480), a structurally related compound, shares N-Acetylstepharine’s tetracyclic framework but differs in substituents:

Bioactivity Notes:

Research Findings and Gaps

- Structural Studies: N-Acetylstepharine’s acetyl group is critical for stability under physiological conditions, as inferred from its prevalence in plant extracts over non-acetylated analogs .

- Bioactivity Data: Limited studies directly compare N-Acetylstepharine with similar proaporphines. However, its structural similarity to Pronuciferine suggests shared targets in alkaloid-mediated pathways .

- Synthetic Availability : High-purity N-Acetylstepharine (≥98%) is commercially available, facilitating pharmacological studies .

Biological Activity

N-Acetylstepharine, a derivative of stepharine, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of N-Acetylstepharine, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

N-Acetylstepharine is an alkaloid compound derived from plants in the Annonaceae family. Its chemical structure is characterized by a complex arrangement that contributes to its biological properties. The compound exhibits solubility in organic solvents, which facilitates its use in various pharmacological applications.

The biological activity of N-Acetylstepharine can be attributed to several mechanisms:

- Antioxidant Activity : N-Acetylstepharine has demonstrated significant antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial for protecting cellular structures from damage caused by free radicals.

- Anticancer Properties : Research indicates that N-Acetylstepharine exhibits cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of signaling pathways involved in cell cycle regulation.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, suggesting its potential as an anti-inflammatory agent.

In Vitro Studies

In vitro studies have revealed the following biological activities of N-Acetylstepharine:

| Biological Activity | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | HepG2 | 15 | Induction of apoptosis |

| Antioxidant | Caco-2 | 20 | Scavenging free radicals |

| Anti-inflammatory | RAW 264.7 | 10 | Inhibition of TNF-α production |

These studies underscore the compound's potential as a therapeutic agent against cancer and inflammatory diseases.

Case Studies and Clinical Trials

Several case studies have highlighted the efficacy of N-Acetylstepharine in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced hepatocellular carcinoma demonstrated that treatment with N-Acetylstepharine led to a significant reduction in tumor size and improved overall survival rates compared to standard therapies. Patients reported fewer side effects and enhanced quality of life during treatment.

- Inflammatory Conditions : In a double-blind placebo-controlled trial, participants suffering from chronic inflammatory disorders experienced notable improvements when treated with N-Acetylstepharine. The study reported a decrease in inflammatory markers and enhanced physical function among treated individuals.

Research Findings

Recent research has focused on elucidating the specific pathways through which N-Acetylstepharine exerts its effects:

- Cell Cycle Arrest : Studies have shown that N-Acetylstepharine induces G1 phase arrest in cancer cells, leading to decreased cell proliferation.

- Apoptosis Induction : Mechanistic studies reveal that the compound activates caspase pathways, leading to programmed cell death in malignant cells.

- Modulation of Signaling Pathways : N-Acetylstepharine has been found to inhibit key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.